![molecular formula C14H16BrNO3 B5541281 methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate CAS No. 6600-14-2](/img/structure/B5541281.png)
methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate
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Description
Synthesis Analysis
The synthesis of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate-related compounds involves several steps, typically starting from basic piperidine derivatives. For example, synthesis can involve converting piperidine-4-carboxylic acids to β-keto esters, which are then treated with reagents such as N,N-dimethylformamide dimethyl acetal to form the desired products (Matulevičiūtė et al., 2021). Another approach involves the lithiation of bromobenzhydryl methyl ether followed by addition of piperidone and acid-catalyzed cyclization (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed through NMR spectroscopy and HRMS investigations, confirming the structure of novel heterocyclic compounds (Matulevičiūtė et al., 2021). Crystallography and spectroscopy analyses, such as in the case of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into hydrogen bonding and molecular conformation (Portilla et al., 2007).
Scientific Research Applications
Synthesis of Bridged Azabicyclic Compounds
Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine-2-carboxylate has been utilized in the synthesis of bridged azabicyclic compounds using radical translocation reactions. This process achieves regioselective cyclization, resulting in compounds with potential relevance in medicinal chemistry due to their complex structure and possible biological activity (Ikeda, Kugo, & Sato, 1996).
Enantioselective Benzylation
Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate led to the development of biologically active compounds with a chiral 3-benzylpiperidine backbone. This synthesis method highlights the utility of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives in the preparation of chiral molecules, which are significant in drug development and synthesis of active pharmaceutical ingredients (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
The compound has also been explored for the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are evaluated for their potential as central nervous system agents. This research provides insight into the chemical versatility of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives for synthesizing novel central nervous system agents with potential therapeutic applications (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, & Geyer, 1976).
Antibacterial Evaluation
A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrates the antimicrobial potential of compounds derived from methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate. These findings suggest its application in developing new antimicrobial agents with a piperidine backbone (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).
Optical Limiting Material
A computational and experimental study on the properties of a piperidine-driven passive optical limiting material showcases the potential of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives in optical applications. This research emphasizes the material's suitability for optical limiting applications, indicating its utility in developing devices for laser protection (Prathebha, Raju, Hegde, & Vinitha, 2022).
properties
IUPAC Name |
methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJVCZMZJHDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349994 |
Source
|
Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6600-14-2 |
Source
|
Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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